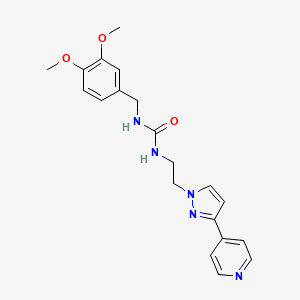

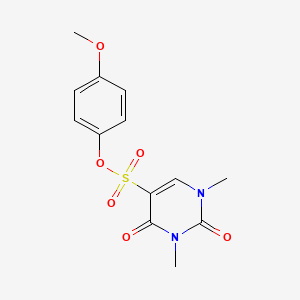

![molecular formula C20H14N4O3 B2610907 N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide CAS No. 313650-49-6](/img/structure/B2610907.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide” is a compound that contains a benzimidazole moiety. Benzimidazole is an important heterocyclic organic compound which possesses an extensive range of therapeutic applications . Some newer N-benzimidazol-2yl substituted benzamide analogues have been prepared and assessed for activation of human glucokinase .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency .Molecular Structure Analysis

The X-ray crystal structure analysis of selected benzimidazole derivatives has been described in literature . The benzimidazole core is often planar, and in the crystal, it can be arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives are diverse and depend on the specific compound and conditions. For example, some benzimidazole derivatives have shown significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary depending on the specific compound. For example, the molecular formula of 1H-Benzimidazol-2-yl(phenyl)methanol is C14H12N2O, with an average mass of 224.258 Da and a monoisotopic mass of 224.094955 Da .Aplicaciones Científicas De Investigación

DNA Interaction and Fluorescence

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide analogues, such as Hoechst 33258, are known for their strong binding affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This binding characteristic makes them useful as fluorescent DNA stains, facilitating the study of chromosomes and nuclear DNA content in cells. Their fluorescence and cell permeability properties have led to widespread use in plant cell biology for chromosomal and nuclear staining, and in flow cytometry for DNA content analysis. These compounds have also been explored for their potential as radioprotectors and topoisomerase inhibitors, underscoring their significance in rational drug design and molecular biology research (Issar & Kakkar, 2013).

Chemical Properties and Applications

The chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes has been extensively reviewed, highlighting the versatility of benzimidazole derivatives in synthesizing complex compounds with varied properties. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. The review identifies potential areas of research and application for these analogues, suggesting their importance in further scientific explorations (Boča, Jameson, & Linert, 2011).

Biological Impacts and Mechanism of Action

Benzimidazole fungicides and related compounds have been explored for their mechanism of action, particularly as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This mechanism underlines the potential of benzimidazole derivatives in developing therapeutic agents targeting microtubular assembly in cancer cells. The application of these compounds extends beyond agriculture into potential cancer chemotherapy, driven by their inhibitory action on tubulin polymerization and cell cycle arrest (Davidse, 1986).

Mecanismo De Acción

Direcciones Futuras

The future directions in the research of benzimidazole derivatives are promising. They are being extensively studied for their potential applications in various fields, especially in medicinal chemistry. For example, researchers are aiming at designing newer effective hypoglycemic agents having distinct mechanism of action at molecular level which could be used as single drug with improved safety .

Propiedades

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O3/c25-20(13-6-5-7-14(12-13)24(26)27)23-16-9-2-1-8-15(16)19-21-17-10-3-4-11-18(17)22-19/h1-12H,(H,21,22)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBUMQJYLYPJKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

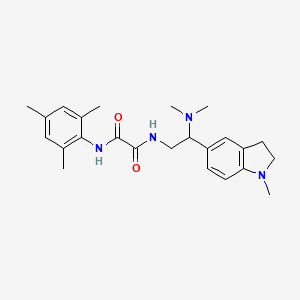

![2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2610824.png)

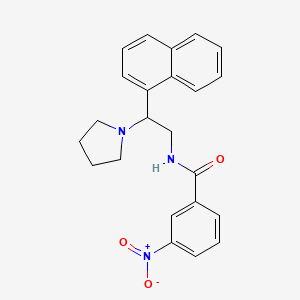

![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2610825.png)

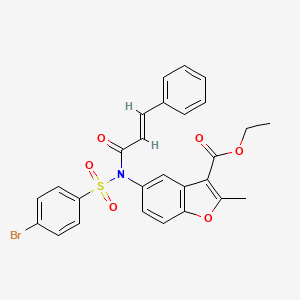

![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxopropyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2610827.png)

![1-(3-Cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2610831.png)

![1-[2-(1H-indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinolin-4-one](/img/structure/B2610835.png)

![3-(3-Chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2610839.png)

![5-Bromo-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]furan-2-carboxamide](/img/structure/B2610840.png)